Benz(c)acridine-7-carboxaldehyde
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Overview
Description
Benz©acridine-7-carboxaldehyde is a chemical compound with the molecular formula C19H13NO. It is a derivative of acridine, a heterocyclic organic compound that contains nitrogen. Benz©acridine-7-carboxaldehyde is known for its aromatic structure and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine-7-carboxaldehyde typically involves the formation of the acridine ring system followed by the introduction of the carboxaldehyde group at the 7th position. One common method includes the use of electrophilic condensation reactions to form the acridine ring. Modern synthetic methods may involve Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions .
Industrial Production Methods
Industrial production of Benz©acridine-7-carboxaldehyde may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize recyclable polymeric acid-base catalysis and other efficient catalytic processes to optimize the production .
Chemical Reactions Analysis
Types of Reactions
Benz©acridine-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Aromatic substitution reactions can occur at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acridine derivatives depending on the substituent introduced.
Scientific Research Applications
Benz©acridine-7-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules, such as DNA.
Medicine: Investigated for potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure
Mechanism of Action
The mechanism of action of Benz©acridine-7-carboxaldehyde involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes involved in DNA replication and transcription. The compound’s planar aromatic structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure .
Comparison with Similar Compounds
Similar Compounds
- Benz(a)acridine
- Dibenz(a,c)acridine
- Dibenz(c,h)acridine
- Benzo©chrysene
Uniqueness
Benz©acridine-7-carboxaldehyde is unique due to the presence of the carboxaldehyde group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives. This functional group allows for specific interactions with biological molecules and enables the compound to participate in a variety of chemical reactions .
Properties
CAS No. |
3301-75-5 |
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Molecular Formula |
C18H11NO |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
benzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C18H11NO/c20-11-16-14-7-3-4-8-17(14)19-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-11H |
InChI Key |
HKQQQSBJRUTJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=O |
Origin of Product |
United States |
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